Chlorine nitrate

Description

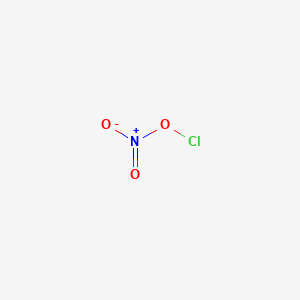

Structure

2D Structure

3D Structure

Properties

CAS No. |

14545-72-3 |

|---|---|

Molecular Formula |

ClNO3 |

Molecular Weight |

97.46 g/mol |

IUPAC Name |

chloro nitrate |

InChI |

InChI=1S/ClNO3/c1-5-2(3)4 |

InChI Key |

XYLGPCWDPLOBGP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])OCl |

Canonical SMILES |

[N+](=O)([O-])OCl |

Other CAS No. |

14545-72-3 |

Origin of Product |

United States |

Foundational & Exploratory

What is the role of chlorine nitrate in stratospheric ozone depletion?

An In-depth Technical Guide on the Role of Chlorine Nitrate (B79036) in Stratospheric Ozone Depletion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role chlorine nitrate (ClONO₂) plays in the chemical processes leading to the depletion of the stratospheric ozone layer. The document details its formation, its function as a reservoir species, and its ultimate conversion into reactive chlorine that catalytically destroys ozone, with a focus on the underlying chemical kinetics and experimental methodologies.

Executive Summary

This compound is a pivotal, albeit temporary, reservoir species in the stratosphere, sequestering both ozone-depleting chlorine and reactive nitrogen.[1] Its significance lies not in its direct reactivity with ozone, but in its transport to polar regions and subsequent heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs). These reactions liberate highly reactive chlorine species that are responsible for the catalytic destruction of ozone, particularly during the Antarctic and Arctic spring. Understanding the lifecycle of this compound—from its formation in the gas phase to its conversion on icy surfaces—is fundamental to comprehending and modeling stratospheric ozone depletion.

Gas-Phase Chemistry of this compound

The formation and destruction of this compound in the stratosphere are governed by a series of gas-phase reactions and photolytic processes.

Formation of this compound

This compound is primarily formed through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO₂), with a third body (M), typically N₂ or O₂, stabilizing the newly formed ClONO₂ molecule.[1][2][3]

Reaction (R1): ClO + NO₂ + M → ClONO₂ + M

This reaction effectively removes two key radical species, ClO and NO₂, from catalytic cycles that destroy ozone. The rate of this reaction is dependent on temperature and pressure.[2][4]

Gas-Phase Sinks of this compound

In the gas phase, the primary sink for this compound is photolysis by ultraviolet radiation. This process can proceed via two main channels, regenerating reactive chlorine and nitrogen species:

Reaction (R2a): ClONO₂ + hν → ClO + NO₂ Reaction (R2b): ClONO₂ + hν → Cl + NO₃

The branching ratios for these photolysis channels are dependent on the wavelength of the incident radiation.

Heterogeneous Chemistry: The Activation of Chlorine

The most critical role of this compound in ozone depletion occurs through heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) and, to a lesser extent, on sulfate (B86663) aerosols. These reactions convert the relatively inert this compound and hydrogen chloride (HCl) into photolytically active forms of chlorine.

Reactions on Polar Stratospheric Clouds

During the polar winter, extremely low temperatures allow for the formation of PSCs, which are composed of ice crystals (Type II) or nitric acid trihydrate (Type I). These surfaces provide a medium for the following key reactions:[5]

Reaction (R3): ClONO₂ (g) + HCl (s) → Cl₂ (g) + HNO₃ (s) Reaction (R4): ClONO₂ (g) + H₂O (s) → HOCl (g) + HNO₃ (s)

The molecular chlorine (Cl₂) and hypochlorous acid (HOCl) produced are released into the gas phase, while nitric acid (HNO₃) remains in the condensed phase.

Photolysis of Active Chlorine

With the return of sunlight in the polar spring, the accumulated Cl₂ and HOCl are rapidly photolyzed, releasing chlorine atoms that initiate catalytic ozone destruction cycles:

Reaction (R5): Cl₂ + hν → 2 Cl Reaction (R6): HOCl + hν → Cl + OH

Catalytic Ozone Depletion Cycles

The chlorine atoms produced from the photolysis of Cl₂ and HOCl drive catalytic cycles that efficiently destroy ozone. The most significant of these is the ClO-dimer cycle:

Step 1: 2 (Cl + O₃ → ClO + O₂) Step 2: ClO + ClO + M → Cl₂O₂ + M Step 3: Cl₂O₂ + hν → Cl + ClOO Step 4: ClOO + M → Cl + O₂ + M Net Reaction: 2 O₃ → 3 O₂

One chlorine atom can destroy thousands of ozone molecules before it is sequestered back into reservoir species.[6]

Quantitative Data

The following tables summarize key quantitative data related to the chemistry of this compound.

| Reaction | Rate Coefficient (k) or Reaction Probability (γ) | Temperature (K) | Pressure / Conditions | Reference(s) |

| ClO + NO₂ + M → ClONO₂ + M | k₀ = 1.8 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ | 200 - 300 | M = N₂ | [2] |

| ClONO₂ + HCl → Cl₂ + HNO₃ | γ = 0.1 - 0.3 | 190 - 200 | On PSCs | |

| ClONO₂ + H₂O → HOCl + HNO₃ | γ = 0.001 - 0.02 | 190 - 200 | On PSCs | |

| ClONO₂ + H₂O → HOCl + HNO₃ | γ ≈ 0.01 | < 200 | On liquid H₂SO₄ | |

| ClONO₂ + HCl → Cl₂ + HNO₃ | γ ≈ 0.1 - 0.3 | < 200 | On liquid H₂SO₄ |

Table 1: Reaction Rate Coefficients and Probabilities

| Species | Typical Stratospheric Mixing Ratio (Polar Winter/Spring) | Altitude Range (km) | Reference(s) |

| ClONO₂ | up to 2 ppbv | 20 - 30 | [1] |

| ClO | > 1 ppbv (activated conditions) | 15 - 25 | [6] |

| HCl | 1 - 2 ppbv | 20 - 30 |

Table 2: Typical Stratospheric Concentrations

| Wavelength (nm) | Branching Ratio (ClO + NO₂) | Branching Ratio (Cl + NO₃) | Reference(s) |

| > 200 | 0.61 ± 0.20 | 0.39 ± 0.20 | |

| > 300 | 0.44 ± 0.08 | 0.56 ± 0.08 |

Table 3: Photolysis Branching Ratios for ClONO₂

Experimental Protocols

The kinetic and mechanistic data presented above are primarily derived from laboratory studies that simulate stratospheric conditions.

Fast-Flow Reactor with Mass Spectrometry

A common experimental setup is the fast-flow reactor coupled with a mass spectrometer.[7]

Methodology:

-

Reactant Generation: Radicals such as ClO are generated in a side arm of the reactor, often through a microwave discharge of a precursor molecule (e.g., Cl₂O).

-

Surface Preparation: A surface that mimics PSCs (e.g., a thin film of ice or nitric acid trihydrate) is deposited on a temperature-controlled substrate within the main reactor tube. For studies on sulfate aerosols, liquid sulfuric acid of a specific concentration is used.[5]

-

Reaction Initiation: A flow of the first reactant (e.g., ClONO₂) is introduced into the reactor, and its interaction with the prepared surface is monitored.

-

Second Reactant Introduction: A second reactant (e.g., HCl) can be pre-adsorbed onto the surface or introduced into the gas flow to study heterogeneous reactions.

-

Detection: A mass spectrometer, often a quadrupole mass spectrometer, is positioned at the end of the reactor to detect the loss of reactants and the formation of products in the gas phase. The change in reactant concentration as a function of interaction time with the surface allows for the calculation of the reaction probability (γ).

Visualizations

The following diagrams illustrate the key pathways and processes involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Heterogeneous interactions of this compound, hydrogen chloride, and nitric acid with sulfuric acid surfaces at stratospheric temperatures | CU Experts | CU Boulder [experts.colorado.edu]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. pubs.aip.org [pubs.aip.org]

The Discovery and Atmospheric Significance of Chlorine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine nitrate (B79036) (ClONO₂) is a crucial molecule in atmospheric science, acting as a temporary reservoir for both chlorine and nitrogen radicals. These radicals are key players in the catalytic cycles that lead to stratospheric ozone depletion.[1][2][3][4][5] Understanding the formation, sinks, and atmospheric distribution of chlorine nitrate is therefore essential for accurately modeling and predicting the health of the Earth's ozone layer. This technical guide provides an in-depth overview of the discovery, history, and scientific understanding of this compound's role in the atmosphere.

Discovery and Historical Milestones

The story of this compound in atmospheric science unfolds over several decades, from its initial theoretical proposal to its confirmed detection and the subsequent unraveling of its complex chemistry.

Early Postulation and First Observations:

The existence of this compound in the stratosphere was first proposed by Rowland et al. in 1976 as a potential reservoir for chlorine, temporarily halting its ozone-destroying catalytic cycle. This proposal was a critical step in understanding the atmospheric fate of chlorine released from anthropogenic chlorofluorocarbons (CFCs).

The first observational evidence of this compound came shortly after, in 1977, when Murcray et al. used a balloon-borne mid-infrared solar occultation spectrometer to detect its presence in the stratosphere. These initial measurements provided upper limits on its concentration and were centered around the 780 cm⁻¹ spectral region. Subsequent improved measurements by the same group in the 1292 cm⁻¹ spectral region allowed for the first retrieval of a vertical profile of this compound.

Confirmation and Global Monitoring:

The advent of more sophisticated instrumentation in the 1980s and 1990s led to a more comprehensive understanding of this compound's global distribution. The Atmospheric Trace Molecule Spectroscopy (ATMOS) instrument, flown on the Space Shuttle, made the first space-based measurements of this compound in 1985, providing crucial data on its vertical profiles.[6] Later missions, such as the Cryogenic Limb Array Etalon Spectrometer (CLAES) on the Upper Atmosphere Research Satellite (UARS), provided the first global measurements of this compound in the limb emission, further solidifying its role as a key atmospheric constituent.[7]

A significant breakthrough in understanding the role of this compound came with the discovery of the Antarctic ozone hole.[2] Laboratory studies revealed that heterogeneous reactions involving this compound on the surface of polar stratospheric clouds (PSCs) could release reactive chlorine, dramatically accelerating ozone depletion in the polar regions.[8][9][10][11]

Atmospheric Chemistry of this compound

This compound's significance lies in its dual role as a reservoir for both chlorine and nitrogen oxides (NOₓ), two of the most important families of radicals in stratospheric ozone chemistry.

Formation

This compound is primarily formed in the stratosphere through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO₂), with a third body (M), such as N₂ or O₂, required to stabilize the newly formed molecule:[2][4][5][12][13]

ClO + NO₂ + M → ClONO₂ + M

This reaction effectively sequesters two ozone-depleting radicals, ClO and NO₂, into a relatively stable reservoir species.

Sinks

The atmospheric lifetime of this compound is limited by several sink processes, which can be broadly categorized as photolysis, gas-phase reactions, and heterogeneous reactions.[2][4][5]

-

Photolysis: this compound can be broken down by ultraviolet radiation, leading to the release of reactive chlorine and nitrogen species.[2] The primary photolysis pathway generates a chlorine atom and a nitrate radical: ClONO₂ + hν → Cl + NO₃

-

Gas-Phase Reactions: this compound can react with other gas-phase species, such as hydroxyl radicals (OH), although these reactions are generally slower than photolysis in the stratosphere.[13]

-

Heterogeneous Reactions: These reactions, occurring on the surfaces of atmospheric aerosols and clouds, are particularly important in the polar regions.[2][4][5] On polar stratospheric clouds, which form in the extremely cold conditions of the polar winter, this compound can react with hydrogen chloride (HCl) to produce molecular chlorine (Cl₂) and nitric acid (HNO₃):[9][10][11] ClONO₂ + HCl → Cl₂ + HNO₃

The Cl₂ is then readily photolyzed by sunlight in the spring, releasing chlorine atoms that initiate rapid ozone destruction.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to this compound in the atmosphere.

Table 1: Key Reaction Rate Constants

| Reaction | Rate Constant (k) | Temperature (K) | Reference(s) |

| ClO + NO₂ + M → ClONO₂ + M (M=N₂) | k₀ = 1.5 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ | 200 - 300 | [12][13] |

| ClONO₂ + hν → Products | Dependent on wavelength and temperature | Stratospheric | [2] |

| ClONO₂ + HCl (on ice surface) | γ (reaction probability) ≈ 0.3 | ~190 | [10][11] |

| OH + ClONO₂ → Products | (1.19 ± 0.10) × 10⁻¹² exp[(−333 ± 22)/T] cm³ s⁻¹ | 246 - 387 | [13] |

Table 2: Atmospheric Abundance and Spectroscopic Properties

| Parameter | Value | Altitude/Region | Reference(s) |

| Typical Stratospheric Mixing Ratio | 0.1 - 2 ppbv | 20 - 30 km | [2][4] |

| Peak Mixing Ratio (Polar Winter) | > 2 ppbv | Polar Stratosphere | [2][4] |

| Key Infrared Absorption Bands (ν) | 779, 809, 1293, 1735 cm⁻¹ | N/A | [2][4] |

| ν₄ Q-branch for Retrieval | 780.21 cm⁻¹ | N/A | [6][14] |

Experimental Protocols for Detection and Measurement

A variety of sophisticated techniques have been developed to measure this compound in the atmosphere, each with its own advantages and limitations.

Remote Sensing Techniques

4.1.1. Infrared Solar Occultation Spectrometry

-

Principle: This technique measures the absorption of sunlight by atmospheric constituents as the sun rises or sets. By analyzing the absorption spectra at different tangent altitudes, a vertical profile of the target molecule can be retrieved.[14]

-

Methodology:

-

A spectrometer, typically a Fourier Transform Infrared (FTIR) spectrometer, is pointed at the sun.

-

As the instrument's line of sight passes through the atmosphere at different altitudes during a solar occultation event, a series of spectra are recorded.

-

The recorded spectra are compared to laboratory-measured reference spectra of this compound and other atmospheric gases.

-

A retrieval algorithm, often based on a non-linear least-squares fitting method, is used to determine the concentration of this compound at each altitude. The ν₄ Q-branch at 780.21 cm⁻¹ is a commonly used spectral feature for retrieval.[6][14]

-

-

Instrumentation: Balloon-borne spectrometers, ATMOS on the Space Shuttle.[6][14]

4.1.2. Limb Emission Spectrometry

-

Principle: This method detects the thermal infrared radiation emitted by molecules in the atmosphere at the Earth's limb (the edge of the atmosphere as seen from space).

-

Methodology:

-

A limb-viewing spectrometer measures the infrared emission spectrum from the atmosphere.

-

The intensity of the emission at specific wavelengths corresponding to this compound's vibrational bands is used to infer its concentration.

-

Radiative transfer models are used to account for temperature and pressure effects and to retrieve vertical profiles.

-

-

Instrumentation: CLAES and MIPAS on satellites.[7]

In-Situ Techniques

4.2.1. Thermal Dissociation followed by Resonance Fluorescence/Laser-Induced Fluorescence

-

Principle: This technique involves heating a sample of air to thermally decompose this compound into its constituent radicals, which are then detected using sensitive fluorescence techniques.[15]

-

Methodology:

-

Ambient air is drawn into an inlet and passed through a heated section, where ClONO₂ decomposes into ClO and NO₂.

-

The ClO fragment is converted to Cl atoms by reaction with added NO.

-

The Cl atoms are detected by resonance fluorescence at 118.9 nm.

-

Simultaneously, the NO₂ fragment can be detected by laser-induced fluorescence (LIF). A tunable dye laser excites NO₂ molecules, and their subsequent fluorescence is measured.[15]

-

The concentrations of ClO and NO₂ are related back to the original ClONO₂ concentration through calibration.

-

-

Instrumentation: Aircraft-based instruments, such as the Harvard Halogen instrument.[15]

4.2.2. Mass Spectrometry

-

Principle: This method involves ionizing atmospheric molecules and then separating and detecting the ions based on their mass-to-charge ratio.

-

Methodology:

-

Air is sampled and introduced into the mass spectrometer.

-

The molecules are ionized, often using chemical ionization, which is a "soft" ionization technique that minimizes fragmentation of the target molecule.

-

The resulting ions are guided into a mass analyzer (e.g., a quadrupole) which selects for the specific mass-to-charge ratio of the ClONO₂ ion or a characteristic fragment.

-

The detected ion signal is proportional to the concentration of this compound in the sampled air.

-

-

Instrumentation: Aircraft-based mass spectrometers.

Diagrams

Chemical Pathways

Caption: Key atmospheric reactions involving this compound.

Experimental Workflow: In-Situ Detection

Caption: Workflow for in-situ detection of this compound.

Conclusion

The discovery and subsequent study of this compound have been pivotal in advancing our understanding of stratospheric chemistry and ozone depletion. From its theoretical postulation to its confirmed role in heterogeneous chemistry on polar stratospheric clouds, the scientific journey of this compound highlights the intricate interplay of chemical processes that govern the composition of our atmosphere. Continued monitoring and research into the behavior of this compound and other reservoir species remain critical for predicting the future evolution of the stratospheric ozone layer in a changing climate.

References

- 1. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. csl.noaa.gov [csl.noaa.gov]

- 4. This compound in the atmosphere [publikationen.bibliothek.kit.edu]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. NASA SVS | this compound from CLAES and Chlorine Monoxide from MLS over the Arctic (2/12/93 - 3/10/93) [svs.gsfc.nasa.gov]

- 8. Ozone depletion - Wikipedia [en.wikipedia.org]

- 9. Chemical Reactions May Cause Ozone Depletion | NASA Jet Propulsion Laboratory (JPL) [jpl.nasa.gov]

- 10. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. This compound Instrument | NASA Airborne Science Program [airbornescience.nasa.gov]

Chlorine nitrate as a reservoir for reactive chlorine and nitrogen.

An In-depth Technical Guide on its Role as a Reservoir for Reactive Chlorine and Nitrogen

For Researchers, Scientists, and Drug Development Professionals

Chlorine nitrate (B79036) (ClONO2) is a crucial molecule in atmospheric chemistry, acting as a temporary reservoir for both ozone-depleting chlorine and reactive nitrogen species. Its formation and destruction pathways are pivotal in controlling the catalytic cycles that govern stratospheric ozone levels. This technical guide provides a comprehensive overview of the chemistry of chlorine nitrate, detailing its formation and loss mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to study this important atmospheric constituent.

The Dual Reservoir Role of this compound

In the stratosphere, highly reactive chlorine radicals (Cl) and chlorine monoxide (ClO), primarily derived from the breakdown of anthropogenic chlorofluorocarbons (CFCs), can catalytically destroy ozone.[1] Similarly, nitrogen oxides (NOx), from natural and anthropogenic sources, play a role in ozone chemistry. This compound serves to temporarily sequester both of these reactive families, thereby modulating their impact on the ozone layer.[2][3]

It is formed through the termolecular reaction of chlorine monoxide with nitrogen dioxide, a reaction that is particularly significant in the lower stratosphere.[4] This process effectively removes two reactive species from the atmosphere, converting them into a relatively stable compound. However, ClONO2 is not a permanent sink. It can be broken down by sunlight (photolysis) or through reactions with other atmospheric species, re-releasing the reactive chlorine and nitrogen compounds.[4]

The balance between the formation and loss of this compound is a key factor in determining the extent of ozone depletion, especially in the polar regions. During the polar winter, the formation of polar stratospheric clouds (PSCs) provides surfaces for heterogeneous reactions that convert this compound and other reservoir species into more active forms of chlorine.[1][5]

Quantitative Data on this compound Chemistry

The following tables summarize the key kinetic and photochemical parameters governing the atmospheric chemistry of this compound. This data is essential for accurate modeling of stratospheric ozone.

Table 1: Formation of this compound

| Reaction | Rate Constant (k) | Temperature (K) | Pressure (Torr) | Third Body (M) | Reference(s) |

| ClO + NO₂ + M → ClONO₂ + M | (1.52 ± 0.23) x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 297 | 1 - 6 | N₂ | [6] |

| ClO + NO₂ + M → ClONO₂ + M | (0.83 ± 0.12) x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 300 | 1 - 9 | He | [6] |

| ClO + NO₂ + M → ClONO₂ + M | See original paper for detailed T-dependence | 248 - 417 | 1 - 9 | He, Ar, N₂ |

Table 2: Gas-Phase Loss Reactions of this compound

| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (E/R in K) | Reference(s) |

| ClONO₂ + O → products | (2.4 ± 0.4) x 10⁻¹³ | Not specified in abstract | |

| ClONO₂ + Cl → Cl₂ + NO₃ | (9.1 ± 1.2) x 10⁻¹² | Not specified in abstract | |

| ClONO₂ + OH → HOCl + NO₃ | (3.93 ± 0.11) x 10⁻¹³ | -333 ± 22 | [6][7] |

Table 3: Photolysis of this compound

| Wavelength (nm) | Quantum Yield (Φ) for Cl | Quantum Yield (Φ) for ClO | Quantum Yield (Φ) for O(³P) | Quantum Yield (Φ) for NO₃ | Reference(s) |

| 308 | 0.80 ± 0.20 | 0.28 ± 0.12 | ≤ 0.05 | Not specified | |

| 249 | Not specified | Not specified | Not specified | 0.55 (-0.1 to +0.3) | [8] |

| 254 | 0.9 (for Cl) | Not specified | 0.1 (for O) | 0.5 ± 0.3 | [9] |

Table 4: Heterogeneous Reactions of this compound

| Surface | Reaction | Reaction Probability (γ) | Temperature (K) | Reference(s) |

| Ice | ClONO₂ + H₂O → HOCl + HNO₃ | ~0.10⁻⁰.⁰⁶⁺⁰.²⁰ | 180 | [10][11] |

| Sulfuric Acid Aerosols | ClONO₂ + H₂O → HOCl + HNO₃ | Approaches 0.01 | < 200 | |

| Sulfuric Acid Aerosols | ClONO₂ + HCl → Cl₂ + HNO₃ | A few tenths | 200 | |

| NaCl (dry) | ClONO₂ + NaCl → Cl₂ + NaNO₃ | (6.7 ± 3.2) x 10⁻¹ | 225 | |

| NaCl (with H₂O vapor) | ClONO₂ + NaCl → Cl₂ + NaNO₃ | (4.7 ± 2.9) x 10⁻³ | 225 |

Table 5: Absorption Cross-Sections of this compound

| Wavelength Range (nm) | Temperature (K) | Notes | Reference(s) |

| 200 - 370 | 298 | Good agreement with previous studies at λ < 300 nm. | [12] |

| Infrared (various) | 190 - 296 | High-resolution data for remote sensing applications. | [13] |

| Infrared (various) | - | Vibrational bands at 779, 809, 1293, and 1735 cm⁻¹ are used for remote sensing. |

Experimental Protocols

The quantitative data presented above are the result of meticulous laboratory studies. The following sections provide an overview of the key experimental techniques used to investigate the chemistry of this compound.

Kinetic Studies of Gas-Phase Reactions: Flash Photolysis-Resonance Fluorescence (FP-RF)

This technique is a powerful tool for measuring the rate constants of fast gas-phase reactions.

Methodology:

-

Reactant Generation: A precursor molecule is photolyzed by a short, intense pulse of light (the "flash" or "pump") to generate a reactive species (e.g., OH radicals from the photolysis of H₂O).[1][14][15][16]

-

Reaction Initiation: The generated radicals are allowed to react with a known concentration of the molecule of interest (in this case, ClONO₂).

-

Detection: The concentration of the radical species is monitored over time using resonance fluorescence (the "probe"). A resonance lamp emits light at a wavelength that is specifically absorbed by the radical, which then fluoresces. The intensity of this fluorescence is proportional to the concentration of the radical.[1]

-

Data Analysis: The decay of the fluorescence signal over time is used to determine the pseudo-first-order rate constant, from which the bimolecular rate constant can be calculated.[16]

Measurement of Absorption Cross-Sections: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the absorption spectrum of a gas, from which absorption cross-sections can be determined.[5][17][18]

Methodology:

-

Sample Preparation: A known concentration of this compound is introduced into a gas cell with infrared-transparent windows.[19] For atmospheric studies, the cell can be cooled to stratospheric temperatures.

-

Background Spectrum: A background spectrum is recorded with the gas cell filled with a non-absorbing gas (e.g., N₂). This accounts for the spectral features of the instrument and the cell itself.[19]

-

Sample Spectrum: The infrared spectrum of the this compound sample is recorded. The resulting interferogram is mathematically converted to a spectrum using a Fourier transform.

-

Data Analysis: The absorbance spectrum is obtained by taking the logarithm of the ratio of the background spectrum to the sample spectrum. The absorption cross-section is then calculated using the Beer-Lambert law, which relates absorbance to concentration and path length.

In-Situ Detection: Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and selective technique for the real-time measurement of trace gases in the atmosphere.[2][3][4]

Methodology:

-

Ionization: A reagent ion (e.g., I⁻) is generated in an ion source and mixed with the sampled air containing this compound.

-

Ion-Molecule Reactions: this compound reacts with the reagent ions to form a specific product ion (e.g., I(ClONO₂)⁻).

-

Mass Analysis: The ions are guided into a mass spectrometer (e.g., a quadrupole mass filter) which separates them based on their mass-to-charge ratio.

-

Detection: The abundance of the specific product ion is measured, which is proportional to the concentration of this compound in the sampled air. The instrument is calibrated using a known standard of this compound.

Visualizing the Chemistry of this compound

The following diagrams, created using the DOT language, illustrate the key chemical pathways and experimental workflows related to this compound.

Caption: The central role of this compound (ClONO2) as a reservoir, linking reactive chlorine (ClOx) and nitrogen (NOx) cycles.

Caption: A simplified catalytic ozone depletion cycle initiated by a chlorine atom.

Caption: A generalized workflow for a gas-phase kinetics experiment using flash photolysis.

Conclusion

This compound stands as a critical intermediate in stratospheric chemistry, intricately linking the reactive chlorine and nitrogen cycles. Its role as a reservoir species temporarily mitigates the ozone-depleting potential of these compounds. However, under specific atmospheric conditions, particularly in the polar regions, it becomes a source of highly reactive chlorine, leading to significant ozone loss. The quantitative data and experimental methodologies outlined in this guide are fundamental to our understanding of these processes and are essential for the development and refinement of atmospheric models that predict the future of the ozone layer. Continued research into the chemistry of this compound and other reservoir species is vital for informing international policy on the protection of the stratospheric ozone layer.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Modeling the heterogeneous reaction probability for this compound hydrolysis on ice | Semantic Scholar [semanticscholar.org]

- 12. escholarship.org [escholarship.org]

- 13. electronic library - New infrared spectroscopic database for this compound [elib.dlr.de]

- 14. vernier.com [vernier.com]

- 15. escholarship.org [escholarship.org]

- 16. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mse.washington.edu [mse.washington.edu]

A Technical Guide to the Gas-Phase Chemistry and Photolysis of Chlorine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the gas-phase chemistry and photolysis of chlorine nitrate (B79036) (ClONO₂). Chlorine nitrate is a crucial reservoir species in atmospheric chemistry, sequestering both chlorine and nitrogen oxides, and thereby playing a significant role in stratospheric ozone depletion cycles. A thorough understanding of its formation, destruction, and reactivity is paramount for accurate atmospheric modeling and for professionals in fields where radical chemistry and photochemistry are pertinent.

Core Gas-Phase Chemistry of this compound

The gas-phase chemistry of this compound is dominated by its formation from chlorine monoxide (ClO) and nitrogen dioxide (NO₂) and its removal through reactions with atomic species and hydroxyl radicals.

Formation of this compound

The primary formation pathway for this compound is a termolecular association reaction:

ClO + NO₂ + M → ClONO₂ + M

where M is a third body, such as N₂ or O₂, that stabilizes the newly formed ClONO₂ molecule by removing excess energy.

Gas-Phase Sink Reactions

This compound is relatively unreactive towards many common atmospheric species but is readily attacked by atomic chlorine, atomic oxygen, and the hydroxyl radical. These reactions act as significant sinks for ClONO₂ in the gas phase.

-

Reaction with Atomic Chlorine: Cl + ClONO₂ → Cl₂ + NO₃

-

Reaction with Atomic Oxygen: O + ClONO₂ → ClO + O₂

-

Reaction with Hydroxyl Radical: OH + ClONO₂ → HOCl + NO₃

The following diagram, generated using Graphviz, illustrates the central role of this compound in the gas-phase chemistry of the stratosphere, highlighting its formation and primary sink reactions.

Caption: Gas-phase formation and sink pathways for this compound.

Quantitative Data on Gas-Phase Reactions

The following table summarizes the experimentally determined rate constants for the key gas-phase reactions involving this compound.

| Reaction | Rate Constant (k) | Temperature (K) | Reference(s) |

| ClO + NO₂ + M → ClONO₂ + M (M=N₂) | 1.52 x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 297 | [1] |

| Cl + ClONO₂ → Cl₂ + NO₃ | 6.3 x 10⁻¹² exp(-1270/T) cm³ molecule⁻¹ s⁻¹ | 181-291 | [2] |

| O + ClONO₂ → ClO + O₂ | 2.61 x 10⁻¹¹ exp(97/T) cm³ molecule⁻¹ s⁻¹ | 220-298 | [3] |

| OH + ClONO₂ → HOCl + NO₃ | 1.19 x 10⁻¹² exp(-333/T) cm³ molecule⁻¹ s⁻¹ | 246-387 | [1] |

Photolysis of this compound

This compound readily undergoes photolysis upon absorption of ultraviolet radiation, leading to its dissociation into reactive products. This process is a major sink for ClONO₂ in the stratosphere.

Photolysis Pathways

There are two primary photolysis channels for this compound:

-

Channel 1: ClONO₂ + hν → ClO + NO₂

-

Channel 2: ClONO₂ + hν → Cl + NO₃

The relative importance of these channels is wavelength-dependent.

The logical flow of the photolysis process is depicted in the following Graphviz diagram.

Caption: Photolysis pathways of this compound upon UV absorption.

Quantitative Data on Photolysis

UV Absorption Cross-Sections

The absorption of UV radiation by ClONO₂ is quantified by its absorption cross-section (σ). The table below provides representative values at different wavelengths and temperatures.

| Wavelength (nm) | σ at 296 K (10⁻²⁰ cm²/molecule) | σ at 220 K (10⁻²⁰ cm²/molecule) |

| 215 | 10.0 | 9.8 |

| 280 | 11.5 | 10.5 |

| 300 | 6.5 | 5.0 |

| 325 | 1.8 | 1.2 |

Photolysis Quantum Yields

The quantum yield (Φ) represents the probability that the absorption of a photon will lead to a specific photochemical event. The table below summarizes the quantum yields for the two primary photolysis channels of ClONO₂ at various wavelengths.[4][5]

| Wavelength (nm) | Φ (ClO + NO₂) | Φ (Cl + NO₃) |

| 235 | 0.58 ± 0.1 | 0.42 ± 0.1 |

| 249 | - | 0.55 ± 0.1 |

| 308 | 0.33 ± 0.06 | 0.67 ± 0.06 |

Experimental Protocols

The quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for key types of experiments.

Flash Photolysis-Resonance Fluorescence

This is a common pump-probe technique used to measure the kinetics of gas-phase reactions.

Methodology:

-

Reactant Preparation: A mixture of the precursor for the radical of interest (e.g., O₃ for O atoms, Cl₂ for Cl atoms) and a large excess of the stable reactant (ClONO₂) in a buffer gas (e.g., He or N₂) is flowed through a temperature-controlled reaction cell.

-

Radical Generation (Pump): A high-intensity pulse of UV light from a laser (the "flash") photolyzes the precursor, rapidly generating a known concentration of the radical species.[6]

-

Radical Detection (Probe): The concentration of the radical is monitored over time using resonance fluorescence. A beam of light at a specific wavelength that is resonantly absorbed by the radical is passed through the reaction cell. The subsequent fluorescence emitted by the excited radicals is detected at a right angle to the excitation beam by a photomultiplier tube.

-

Data Analysis: The decay of the fluorescence signal, which is proportional to the radical concentration, is recorded as a function of time. Under pseudo-first-order conditions (i.e., [ClONO₂] >> [radical]), the decay is exponential, and the observed first-order rate constant is plotted against the concentration of ClONO₂ to determine the bimolecular rate constant.

Discharge Flow with Mass Spectrometry

This technique is used to study the kinetics of reactions involving radical species in a continuous flow system.

Methodology:

-

Radical Generation: A microwave discharge is used to generate a continuous flow of radicals (e.g., ClO from the reaction of Cl with O₃) in a carrier gas.

-

Reaction Zone: The radical flow is mixed with a known concentration of the stable reactant (e.g., NO₂) in a flow tube. The reaction time can be varied by changing the distance between the mixing point and the detection point or by using a movable injector for the stable reactant.

-

Detection: A portion of the gas mixture is continuously sampled through a small orifice into a mass spectrometer. The concentrations of reactants and products are monitored by their respective mass-to-charge ratios.

-

Data Analysis: The decay of the radical signal or the appearance of a product signal is measured as a function of reaction time to determine the reaction rate constant.

Molecular Beam Photodissociation

This technique provides detailed information about the dynamics of photodissociation, including product branching ratios and energy distributions.

Methodology:

-

Molecular Beam Formation: A dilute mixture of ClONO₂ in a carrier gas is expanded through a nozzle into a high-vacuum chamber, creating a collimated, supersonic molecular beam. This cools the molecules to very low rotational and vibrational temperatures.[7][8][9]

-

Photodissociation: The molecular beam is crossed by a pulsed, polarized laser beam of a specific wavelength, which photodissociates the ClONO₂ molecules.

-

Product Detection: The photofragments travel a known distance to a detector, typically a mass spectrometer. The arrival time of the fragments at the detector provides information about their velocity and, therefore, their kinetic energy. The angular distribution of the products relative to the polarization of the photolysis laser provides information about the symmetry of the excited state and the timescale of the dissociation.[10][11]

-

Data Analysis: By analyzing the time-of-flight mass spectra at different detection angles, the branching ratios for the different photolysis channels and the kinetic energy release for each channel can be determined.

The following diagram illustrates a typical experimental workflow for a flash photolysis-resonance fluorescence experiment.

Caption: Workflow for a flash photolysis-resonance fluorescence experiment.

Conclusion

The gas-phase chemistry and photolysis of this compound are complex processes that are critical to understanding the chemical balance of the stratosphere. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and scientists to further investigate the role of ClONO₂ in atmospheric and other chemical systems. A continued refinement of these data and techniques will be essential for improving the accuracy of atmospheric models and for advancing our knowledge of radical and photochemical reactions.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Flash photolysis - Wikipedia [en.wikipedia.org]

- 7. nsrrc.org.tw [nsrrc.org.tw]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Molecular Beam Photodissociation and Liquid Surface Scattering Dynamics [escholarship.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Heterogeneous Chemistry of Chlorine Nitrate on Polar Stratospheric Clouds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical heterogeneous reactions of chlorine nitrate (B79036) (ClONO₂) on the surfaces of polar stratospheric clouds (PSCs). These reactions are a cornerstone of the chemical processes that lead to the depletion of the ozone layer in the polar regions. This document details the fundamental chemical transformations, presents key quantitative data, outlines experimental methodologies used in their study, and provides visual representations of the core processes to facilitate a deeper understanding.

Introduction: The Central Role of Chlorine Nitrate and PSCs

In the stratosphere, chlorine species can be sequestered in reservoir compounds, primarily this compound (ClONO₂) and hydrogen chloride (HCl), which are relatively unreactive towards ozone.[1][2] However, the unique conditions of the polar winter, characterized by extremely low temperatures, lead to the formation of polar stratospheric clouds.[2][3] These clouds, composed of ice, nitric acid trihydrate (NAT), or supercooled ternary solutions (STS) of H₂O/HNO₃/H₂SO₄, provide surfaces for heterogeneous reactions that convert these stable reservoir species into photolytically active forms of chlorine.[3] The heterogeneous chemistry of ClONO₂ on PSCs is a pivotal step in this "chlorine activation" process, which ultimately drives catalytic ozone destruction in the polar spring.[1][4]

Core Heterogeneous Reactions of this compound on PSCs

Two principal heterogeneous reactions involving this compound occur on the surfaces of PSCs, leading to the activation of chlorine.[4][5]

2.1. Reaction with Hydrogen Chloride (HCl)

The reaction between this compound and hydrogen chloride is a rapid and efficient process on PSC surfaces, yielding molecular chlorine (Cl₂) and nitric acid (HNO₃).

ClONO₂(g) + HCl(s) → Cl₂(g) + HNO₃(s)

The Cl₂ produced is readily photolyzed by incoming solar radiation in the spring, generating chlorine atoms that initiate ozone-depleting catalytic cycles.[4][5] The nitric acid remains in the condensed phase, contributing to the denitrification of the stratosphere, a process that prevents the reformation of the chlorine reservoir ClONO₂ and thus enhances the efficiency of ozone destruction.[4][5]

2.2. Hydrolysis of this compound

This compound can also react with water ice on the surface of PSCs in a hydrolysis reaction to produce hypochlorous acid (HOCl) and nitric acid.[4][5]

ClONO₂(g) + H₂O(s) → HOCl(g) + HNO₃(s)

The resulting HOCl can then be photolyzed to release reactive chlorine or undergo a secondary reaction with HCl on the ice surface to produce Cl₂.[4][5]

Quantitative Kinetic Data

The efficiency of these heterogeneous reactions is quantified by the sticking coefficient (γ), which represents the probability that a gas-phase molecule colliding with a surface will be taken up and react. The following table summarizes key experimentally determined kinetic parameters for the reactions of ClONO₂ on various PSC-simulating surfaces.

| Reaction | Surface | Temperature (K) | Sticking Coefficient (γ) / Reaction Probability | Reference |

| ClONO₂(g) + H₂O(s) | Ice | 185 - 200 | 0.009 ± 0.002 | [4][5] |

| ClONO₂(g) + HCl(s) | Ice (with HCl mole fraction 0.003 - 0.010) | ~200 | 0.05 - 0.1 | |

| ClONO₂ Hydrolysis | Sulfuric Acid Aerosols | < 200 | approaches 0.01 | |

| ClONO₂(g) + HCl(s) | Sulfuric Acid Aerosols | ~200 | a few tenths |

Experimental Protocols for Studying Heterogeneous Reactions

The investigation of gas-surface reactions relevant to stratospheric chemistry often employs specialized laboratory techniques designed to simulate the low-temperature and low-pressure conditions of the stratosphere.

4.1. Knudsen Cell Flow Reactor

A common experimental setup is the Knudsen cell flow reactor coupled with mass spectrometry. This technique allows for the study of reaction kinetics on well-defined surfaces under low-pressure conditions.

-

Principle: A low-pressure flow of reactant gas (e.g., ClONO₂) is introduced into a temperature-controlled reactor (the Knudsen cell) containing a surface of interest (e.g., an ice film). The gas molecules can either react on the surface or escape through a small orifice.

-

Methodology:

-

An ice film, often doped with a reactant like HCl, is prepared on the inner surface of the Knudsen cell at stratospheric temperatures (typically 185-200 K).[6]

-

A calibrated flow of ClONO₂ is introduced into the cell.

-

A mass spectrometer detects the reactant and product molecules effusing from the cell through the orifice.

-

The change in the partial pressure of the reactant and the appearance of products are monitored to determine the reaction probability.

-

4.2. Coated-Wall Flow Tube

Another widely used technique is the coated-wall flow tube, often coupled with chemical ionization mass spectrometry (CIMS).

-

Principle: A tube with its inner surface coated with a material simulating PSCs (e.g., ice) is used as a reactor. A carrier gas containing the reactant flows through the tube.

-

Methodology:

-

The inner wall of a flow tube is coated with a thin film of ice, which can be exposed to a flow of HCl to create an HCl-doped ice surface.[7]

-

A known concentration of ClONO₂ in a carrier gas (e.g., He) is passed through the flow tube.

-

A movable injector allows for varying the reaction time.

-

The concentrations of the reactant and products at the exit of the flow tube are measured, typically using a sensitive detection method like CIMS.[7]

-

The loss of the reactant as a function of reaction time is used to calculate the uptake coefficient.

-

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.

References

- 1. Chlorine in the stratosphere | Atmósfera [elsevier.es]

- 2. csl.noaa.gov [csl.noaa.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antarctic Ozone Depletion Chemistry: Reactions of N2O5 with H2O and HCl on Ice Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. loerting.at [loerting.at]

An In-Depth Technical Guide to the Thermochemical Properties of Chlorine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for chlorine nitrate (B79036) (ClONO₂). The information is compiled from established databases and scientific literature to support advanced research and development activities. This document focuses on the standard enthalpy of formation, standard molar entropy, and ideal gas heat capacity, presenting quantitative data in structured tables and detailing the experimental methodologies used for their determination.

Core Thermochemical Data

The thermochemical properties of chlorine nitrate are crucial for understanding its stability, reactivity, and behavior in various chemical systems. The following tables summarize the key experimentally determined and calculated values.

Table 1: Standard Enthalpy of Formation of this compound (Gas Phase)

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Property | Value (kJ/mol) | Method | Source |

| Standard Enthalpy of Formation (ΔfH°gas) | -202.05 | Joback Method (Calculated) | Cheméo[1] |

Note: The Joback method is a group contribution method used for the estimation of thermochemical properties of organic compounds. While useful, it is a calculated value and may differ from experimental determinations.

Table 2: Standard Molar Entropy and Heat Capacity of this compound (Gas Phase)

Standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions. Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius.

| Property | Value | Units | Source |

| Standard Molar Entropy (S°) | Data not explicitly found in search results | J/(mol·K) | |

| Ideal Gas Heat Capacity (Cp,gas) | Data not explicitly found in search results | J/(mol·K) | Cheméo[1] |

Note: While specific experimental values for standard molar entropy and ideal gas heat capacity were not located in the initial search, these properties are fundamentally linked to the vibrational frequencies and rotational constants of the molecule, which can be determined experimentally through spectroscopic methods.

Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data relies on precise experimental techniques. The following sections describe the general methodologies employed for measuring the enthalpy of formation, entropy, and heat capacity of compounds like this compound.

Determination of Enthalpy of Formation by Calorimetry

The enthalpy of formation of a compound is typically determined indirectly through reaction calorimetry. This involves measuring the heat change associated with a chemical reaction involving the compound of interest.

Experimental Workflow for Reaction Calorimetry:

References

The Pivotal Role of Chlorine Nitrate in Polar Vortex Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine nitrate (B79036) (ClONO2) is a crucial reservoir species in stratospheric chemistry, playing a central role in the complex chemical processes that lead to ozone depletion within the polar vortices. This technical guide provides a comprehensive overview of the formation, reactions, and overall importance of chlorine nitrate in this unique atmospheric environment. It details the heterogeneous reactions on polar stratospheric clouds (PSCs) that activate chlorine, summarizes key kinetic data in structured tables, outlines experimental methodologies for studying these processes, and provides visualizations of the core chemical pathways. This document is intended to serve as a detailed resource for researchers and professionals in atmospheric science and related fields.

Introduction

The discovery of the Antarctic ozone hole highlighted the profound impact of anthropogenic halogen compounds on stratospheric ozone. A key aspect of this phenomenon is the unique chemistry that occurs within the extremely cold and isolated environment of the polar vortices during winter and spring.[1] Central to this chemistry is the molecule this compound (ClONO2), which acts as a temporary reservoir for both chlorine and nitrogen species. Under normal stratospheric conditions, ClONO2 is relatively inert. However, within the polar vortex, it participates in heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs), leading to the release of photolytically active chlorine species that drive catalytic ozone destruction.[2] Understanding the lifecycle of this compound is therefore fundamental to comprehending and modeling polar ozone loss.

Formation of this compound

This compound is primarily formed in the stratosphere through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO2), with a third body (M), such as N2 or O2, required to stabilize the newly formed molecule.

Reaction R1: ClO + NO2 + M → ClONO2 + M

This reaction effectively sequesters two key radicals involved in ozone chemistry, ClO and NO2, into a less reactive reservoir species. The rate of this reaction is dependent on temperature and pressure, with lower temperatures favoring the formation of ClONO2.

The Role of Polar Stratospheric Clouds and Heterogeneous Chemistry

The unique conditions within the polar vortex, characterized by temperatures dropping below 195 K, facilitate the formation of polar stratospheric clouds (PSCs). These clouds, composed of nitric acid trihydrate (NAT), supercooled ternary solutions (STS) of H2SO4/HNO3/H2O, or water ice, provide surfaces for heterogeneous reactions to occur.[2] These reactions are critical for the activation of chlorine from its reservoir forms, primarily this compound and hydrogen chloride (HCl).

Two of the most important heterogeneous reactions involving this compound are:

-

Reaction R2: ClONO2 (g) + HCl (s) → Cl2 (g) + HNO3 (s) [3]

-

Reaction R3: ClONO2 (g) + H2O (s) → HOCl (g) + HNO3 (s) [2]

These reactions convert the relatively unreactive chlorine reservoir species into photolytically active forms of chlorine (Cl2 and HOCl).[2] The nitric acid (HNO3) produced remains in the condensed phase on the PSC particles.[2] This process, known as denitrification, removes reactive nitrogen oxides (NOx) from the gas phase, which would otherwise react with active chlorine (ClO) to reform ClONO2, thereby prolonging the period of ozone depletion.

Chlorine Activation and Ozone Depletion Cycles

With the return of sunlight to the polar regions in the spring, the molecular chlorine (Cl2) and hypochlorous acid (HOCl) produced from the heterogeneous reactions on PSCs are readily photolyzed, releasing chlorine atoms.

-

Reaction R4: Cl2 + hν → 2 Cl

-

Reaction R5: HOCl + hν → OH + Cl

The resulting chlorine atoms initiate catalytic cycles that efficiently destroy ozone. The primary cycle involves the formation of the chlorine monoxide radical (ClO):

-

Reaction R6: Cl + O3 → ClO + O2

-

Reaction R7: ClO + ClO + M → Cl2O2 + M

-

Reaction R8: Cl2O2 + hν → 2 Cl + O2

-

Net Reaction: 2 O3 → 3 O2

A single chlorine atom can destroy thousands of ozone molecules before it is deactivated back into a reservoir species.

Deactivation of Active Chlorine

As the polar vortex warms in late spring, PSCs evaporate, halting the heterogeneous reactions. The active chlorine species are then converted back into the reservoir species, primarily this compound and hydrogen chloride, through gas-phase reactions. The reformation of this compound occurs via Reaction R1, effectively terminating the catalytic ozone destruction cycles.

Quantitative Data

The following tables summarize key quantitative data for the reactions central to this compound's role in polar vortex chemistry.

Table 1: Rate Constants for Key Gas-Phase Reactions

| Reaction | Rate Constant (k) | Temperature (K) | Notes |

| ClO + NO2 + M → ClONO2 + M | k0 = 1.8 x 10^-31 (T/300)^-3.4 cm^6 molecule^-2 s^-1 | 200 - 300 | Third-order rate constant at the low-pressure limit. |

| Cl + O3 → ClO + O2 | 2.9 x 10^-11 exp(-260/T) cm^3 molecule^-1 s^-1 | 200 - 300 | Key reaction in catalytic ozone destruction. |

| ClO + ClO + M → Cl2O2 + M | k0 = 2.0 x 10^-32 (T/300)^-5.0 cm^6 molecule^-2 s^-1 | 190 - 250 | Rate-limiting step in the primary ozone loss cycle. |

Table 2: Heterogeneous Reaction Probabilities (γ) on PSC Surfaces

| Reaction | Surface Type | Reaction Probability (γ) | Temperature (K) | Notes |

| ClONO2 + HCl → Cl2 + HNO3 | Ice | > 0.1 | 188 | Reaction probability is high and relatively independent of HCl partial pressure.[3] |

| ClONO2 + H2O → HOCl + HNO3 | Ice | ~0.3 | 180 - 210 | The reaction probability shows a negative temperature dependence.[2][4] |

| ClONO2 + HCl → Cl2 + HNO3 | Sulfuric Acid Aerosol | 0.01 - 0.3 | ~200 | Dominant at lower temperatures. |

| ClONO2 + H2O → HOCl + HNO3 | Sulfuric Acid Aerosol | ~0.01 | < 200 | Becomes more important at temperatures above 210 K. |

Table 3: Photolysis Rates (J) in the Polar Spring

| Species | Wavelength Range (nm) | J-value (s^-1) | Notes |

| Cl2 | 250 - 450 | Rapid at sunrise | Leads to the rapid release of Cl atoms. |

| HOCl | 200 - 400 | Rapid at sunrise | Another significant source of Cl atoms. |

| Cl2O2 | 200 - 450 | ~3 x 10^-3 | Highly dependent on solar zenith angle; uncertainties in its cross-section are a major source of error in ozone loss models. |

Table 4: Typical Mixing Ratios of Key Species in the Polar Vortex (Lower Stratosphere)

| Species | Antarctic Vortex (ppbv) | Arctic Vortex (ppbv) | Notes |

| ClONO2 | < 0.1 (in depleted regions) | 0.1 - 1.0 | Significantly depleted inside the activated vortex. |

| HCl | < 0.5 (in depleted regions) | 0.5 - 1.5 | Depleted due to heterogeneous reactions. |

| ClO | 1.0 - 1.5 | 0.5 - 1.0 | High concentrations indicate active chlorine chemistry.[1] |

| O3 | 1.0 - 1.5 (in ozone hole) | 2.0 - 3.0 | Severely depleted in the Antarctic spring. |

Experimental Protocols

The study of this compound chemistry in the polar vortex relies on a combination of laboratory experiments, in-situ measurements, and remote sensing techniques.

Laboratory Studies of Heterogeneous Reactions

Coated-Wall Flow Tube (CWFT) Reactors: This technique is widely used to measure the uptake and reaction probabilities of gases on various surfaces that mimic PSCs.

-

Methodology: A glass or quartz tube is coated with the substrate of interest (e.g., ice, nitric acid trihydrate). A carrier gas containing a known concentration of the reactant gas (e.g., ClONO2) is passed through the tube. The concentration of the reactant and any products is monitored at the exit of the flow tube, typically using a mass spectrometer. By measuring the loss of the reactant as a function of reaction time (varied by changing the flow rate or the length of the coated section), the first-order rate constant and the reaction probability can be determined. It is crucial to account for gas-phase diffusion limitations, especially for fast reactions.[5]

Knudsen Cell Reactors: This method is used to study gas-surface interactions under low-pressure conditions, where gas-phase collisions are negligible.

-

Methodology: A sample of the surface of interest is placed in a temperature-controlled cell with a small orifice leading to a high-vacuum chamber equipped with a mass spectrometer. The reactant gas is introduced into the cell, and the rate of effusion of reactants and products through the orifice is monitored. The uptake coefficient is determined from the change in the reactant signal when the surface is exposed. This technique is particularly useful for determining sticking coefficients and reaction probabilities on well-defined surfaces.[6][7]

In-Situ Measurements

Chemical Ionization Mass Spectrometry (CIMS): CIMS instruments are deployed on high-altitude research aircraft to provide highly sensitive and fast-response measurements of trace gases in the stratosphere.[8]

-

Methodology: Ambient air is drawn into an ion-molecule reaction region where a specific reagent ion (e.g., I-) is introduced. The reagent ion selectively reacts with the target analyte (e.g., ClONO2) to form a product ion. The product ions are then detected by a mass spectrometer. The concentration of the analyte is determined from the measured ion signals and a calibration factor derived from in-flight or laboratory calibrations.[8][9]

Remote Sensing

Fourier Transform Infrared (FTIR) Spectroscopy: Ground-based and satellite-borne FTIR spectrometers are used to measure the vertical column abundances and profiles of numerous stratospheric trace gases, including ClONO2, HCl, and O3.

-

Methodology: These instruments measure the absorption of solar or atmospheric infrared radiation by different molecules. Each molecule has a unique spectral fingerprint, allowing for its identification and quantification. By analyzing the pressure-broadened shape of the absorption lines in high-resolution spectra, the vertical distribution of the gas can be retrieved using sophisticated inversion algorithms like SFIT2.[10][11]

Visualizations

The following diagrams illustrate the key chemical pathways and relationships involving this compound in the polar vortex.

Caption: Formation of the this compound reservoir from ClO and NO2.

Caption: Heterogeneous reactions on PSCs activating chlorine.

Caption: Catalytic ozone depletion cycle initiated by active chlorine.

Conclusion

This compound is a linchpin in the chemistry of the polar stratosphere. Its formation serves to temporarily sequester reactive chlorine and nitrogen, while its heterogeneous reactions on polar stratospheric clouds are the primary mechanism for the activation of chlorine that leads to catastrophic ozone loss in the polar spring. The quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is essential for the accuracy of atmospheric models that predict the future of the ozone layer in a changing climate. Continued research, through both laboratory studies and atmospheric observations, is crucial to refine our knowledge of these complex processes and to address remaining uncertainties in polar ozone chemistry.

References

- 1. csl.noaa.gov [csl.noaa.gov]

- 2. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. NOAA CSL: Atmospheric Composition & Chemical Processes: Instruments: Strat-CIMS [csl.noaa.gov]

- 9. In-situ instrumentation: Trace species [dlr.de]

- 10. researchgate.net [researchgate.net]

- 11. Subtropical trace gas profiles determined by ground-based FTIR spectroscopy at Izaña (28° N, 16° W): Five-year record, error analysis, and comparison with 3-D CTMs | Semantic Scholar [semanticscholar.org]

The Stratospheric Dance of a Chlorine Reservoir: An In-depth Technical Guide to the Annual Cycle of Chlorine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the annual cycle of chlorine nitrate (B79036) (ClONO2) in the stratosphere. Chlorine nitrate is a crucial reservoir species in stratospheric chemistry, temporarily holding both chlorine and nitrogen radicals that are potent ozone-depleting substances. Understanding its seasonal and latitudinal variations is paramount for accurate models of stratospheric ozone chemistry and for assessing the impact of anthropogenic emissions. This document details the formation, transport, and dissociation of ClONO2, presents quantitative data on its concentration, outlines the experimental protocols for its measurement, and provides visualizations of the key chemical pathways.

The Core Chemistry: Formation and Sinks of this compound

The concentration of this compound in the stratosphere is governed by a delicate balance between its formation and its removal through various chemical and photolytic processes.

1.1. Formation Pathway

This compound is primarily formed through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO2), with a third body (M), such as N2 or O2, required to stabilize the newly formed ClONO2 molecule.[1]

Reaction R1: ClO + NO2 + M → ClONO2 + M

This reaction is significant because it sequesters two key ozone-depleting radicals, ClO and NO2, into a relatively stable reservoir molecule. The rate of this reaction is dependent on temperature and pressure, and it is a key process in the deactivation of active chlorine.

1.2. Sink Mechanisms

The removal of this compound from the stratosphere occurs through two primary pathways: photolysis and heterogeneous reactions.

1.2.1. Photolysis

This compound can be broken down by solar ultraviolet radiation, leading to the reformation of reactive chlorine and nitrogen species.[1]

Reaction R2: ClONO2 + hν → Cl + NO3

Reaction R3: ClONO2 + hν → ClO + NO2

The photolysis rate is dependent on the solar zenith angle and altitude, playing a significant role in the diurnal and seasonal variation of ClONO2.

1.2.2. Heterogeneous Chemistry on Polar Stratospheric Clouds (PSCs)

In the cold polar winters, the formation of polar stratospheric clouds (PSCs) provides a surface for heterogeneous reactions that efficiently convert this compound and another major chlorine reservoir, hydrogen chloride (HCl), into photolytically active chlorine species.

Reaction R4: ClONO2 (g) + HCl (s) → Cl2 (g) + HNO3 (s)

Reaction R5: ClONO2 (g) + H2O (s) → HOCl (g) + HNO3 (s)

These reactions are fundamental to the formation of the Antarctic ozone hole and significant ozone depletion in the Arctic. The nitric acid (HNO3) formed remains in the solid phase of the PSCs.

Below is a diagram illustrating the core chemical reactions involving this compound.

The Annual Cycle: A Tale of Two Poles

The annual cycle of stratospheric ClONO2 is most pronounced in the polar regions, driven by the seasonal variation in temperature, solar radiation, and the formation of the polar vortex and PSCs. Global ClONO2 distributions show a maximum at polar winter latitudes at altitudes of about 20–30 km, where mixing ratios can exceed 2 parts per billion by volume (ppbv).[1]

2.1. Polar Winter/Spring

-

Formation of the Polar Vortex: During the polar winter, the lack of solar radiation leads to extremely low temperatures, and a strong circumpolar wind, known as the polar vortex, isolates the air mass over the pole.

-

PSC Formation and Chlorine Activation: As temperatures drop below approximately 195 K, PSCs form. On the surface of these clouds, heterogeneous reactions (R4 and R5) convert ClONO2 and HCl into active chlorine species (Cl2 and HOCl). This leads to a significant depletion of ClONO2 within the vortex.

-

Chlorine Activation and Ozone Depletion: With the return of sunlight in the spring, the accumulated Cl2 and HOCl are photolyzed to produce chlorine atoms (Cl), which initiate catalytic cycles that rapidly destroy ozone.

-

Deactivation and ClONO2 Reformation: As the polar spring progresses, the vortex weakens and breaks down, and temperatures rise, causing the PSCs to evaporate. The release of nitric acid from the evaporated PSCs leads to an increase in gas-phase NO2. This NO2 then reacts with the abundant ClO (a product of ozone destruction) to reform ClONO2 (R1), leading to a rapid increase in ClONO2 concentrations and the deactivation of active chlorine. This process often results in a "collar" of high ClONO2 concentration around the dissipating vortex.[1]

2.2. Mid-Latitudes

At mid-latitudes, the seasonal cycle of ClONO2 is less dramatic. Concentrations are generally lower than in the polar spring. The cycle is influenced by the transport of air from the tropics and polar regions, as well as by local photochemistry.

The following diagram illustrates the key stages of the annual cycle of ClONO2 in the polar stratosphere.

Quantitative Data on Stratospheric ClONO2 Concentration

The following table summarizes representative monthly zonal mean volume mixing ratios (VMR) of ClONO2 at different latitudes and altitudes, compiled from satellite data. This data highlights the strong seasonal and latitudinal variations.

| Altitude (km) | Latitude | Season | Approximate ClONO2 VMR (ppbv) | Data Source |

| 20 | 80°N - 90°N | Winter (Jan-Mar) | 0.2 - 0.5 | MIPAS |

| 20 | 80°N - 90°N | Spring (Apr-May) | 1.0 - 1.8 | MIPAS |

| 20 | 80°S - 90°S | Winter (Jul-Sep) | < 0.2 | MIPAS |

| 20 | 80°S - 90°S | Spring (Oct-Nov) | 1.2 - 2.2 | MIPAS |

| 25 | 40°N - 50°N | Annual Mean | 0.6 - 0.9 | ACE-FTS |

| 25 | 40°S - 50°S | Annual Mean | 0.5 - 0.8 | ACE-FTS |

| 30 | 0° - 10°N | Annual Mean | 0.3 - 0.5 | ACE-FTS |

Note: These are approximate values compiled from various sources and are intended to be illustrative of the general trends. For precise research applications, direct access to the cited instrument datasets is recommended.

Experimental Protocols for Measuring Stratospheric ClONO2

A variety of sophisticated techniques are employed to measure the concentration of ClONO2 in the stratosphere, broadly categorized into remote sensing and in-situ methods.

4.1. Remote Sensing Techniques

Remote sensing instruments on satellites and balloons measure the absorption or emission of electromagnetic radiation by atmospheric constituents to infer their concentrations.

4.1.1. Michelson Interferometer for Passive Atmospheric Sounding (MIPAS)

-

Principle: MIPAS is a Fourier transform spectrometer that measures the thermal emission of the Earth's limb over a wide infrared spectral range. The concentration of ClONO2 is retrieved from its characteristic emission features.

-

Methodology:

-

Spectral Measurement: The instrument scans the limb of the atmosphere, collecting high-resolution infrared spectra at various tangent altitudes.

-

Microwindow Selection: Specific narrow spectral regions (microwindows) containing strong and relatively isolated ClONO2 spectral lines are selected for the retrieval. For ClONO2, the ν4 band around 780 cm⁻¹ is often used.[1]

-

Forward Model: A radiative transfer model is used to simulate the expected spectra for a given set of atmospheric conditions (temperature, pressure, and trace gas profiles).

-

Inversion: An iterative inversion algorithm, often based on a non-linear least-squares fitting or optimal estimation method, adjusts the initial guess of the ClONO2 vertical profile until the simulated spectrum matches the measured spectrum.[2][3]

-

Error Analysis: A comprehensive error analysis is performed to quantify the uncertainties in the retrieved profile, considering contributions from measurement noise, uncertainties in spectroscopic data, and assumptions in the forward model.

-

4.1.2. Atmospheric Chemistry Experiment - Fourier Transform Spectrometer (ACE-FTS)

-

Principle: ACE-FTS is a high-resolution infrared Fourier transform spectrometer that measures solar occultation spectra. As the sun rises or sets from the satellite's perspective, the instrument measures the absorption of sunlight by the atmosphere at different tangent altitudes.

-

Methodology:

-

Solar Occultation Measurement: The instrument locks onto the sun and records a series of spectra as its line of sight passes through the atmosphere.

-

Transmission Spectra Calculation: The atmospheric transmission spectra are calculated by ratioing the spectra taken through the atmosphere to the spectra taken with no intervening atmosphere (high-altitude measurements).

-

Spectral Fitting: A non-linear least-squares fitting algorithm is used to fit the measured transmission spectra in selected microwindows to simulated spectra. The volume mixing ratio (VMR) profiles of ClONO2 and other interfering species are retrieved simultaneously.[2][4]

-

Pressure and Temperature Retrieval: The pressure and temperature profiles are typically retrieved beforehand from the absorption of CO2.

-

Data Versioning: The retrieval algorithms and spectroscopic databases are periodically updated, leading to different data versions with improved accuracy.[5][6]

-

4.2. In-Situ Measurement Techniques

In-situ instruments directly sample the ambient air and measure the concentration of ClONO2 within the instrument. These are often deployed on high-altitude research aircraft and balloons.

4.2.1. Thermal Dissociation with Chemical Ionization Mass Spectrometry (TD-CIMS)

-

Principle: This technique relies on the thermal decomposition of ClONO2 into its constituent radicals, followed by the sensitive detection of one of the products using chemical ionization mass spectrometry.

-

Methodology:

-

Air Sampling: Ambient air is drawn into the instrument through a heated inlet.

-

Thermal Dissociation: The sampled air passes through a heated quartz tube where ClONO2 is thermally dissociated into ClO and NO2 at temperatures above 400°C.[7]

-

Chemical Ionization: The gas flow is then introduced into a flow tube where it reacts with a reagent ion (e.g., I⁻ or SF6⁻). The product of the dissociation, such as ClO, can be detected as a specific ion cluster. Alternatively, ClNO2 can be detected directly by its reaction with certain reagent ions.[8]

-

Mass Spectrometry: A mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector quantifies the abundance of the specific ion corresponding to ClONO2 or its dissociation product.

-

Calibration: The instrument is calibrated in the laboratory using a known concentration of ClONO2 to determine its sensitivity and to account for any potential interferences.

-

The following diagram provides a simplified workflow for the TD-CIMS technique.

Conclusion

The annual cycle of stratospheric this compound is a complex interplay of gas-phase chemistry, photolysis, and heterogeneous processes on polar stratospheric clouds. Its concentration exhibits a strong seasonal and latitudinal dependence, with the most dramatic changes occurring in the polar regions. Accurate measurements of ClONO2, obtained through a combination of sophisticated remote sensing and in-situ techniques, are essential for validating and improving our understanding of stratospheric ozone chemistry. Continued monitoring of ClONO2 and other related species is crucial for assessing the effectiveness of international agreements aimed at protecting the ozone layer and for predicting its future evolution in a changing climate.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Data & Occultations | Atmospheric Chemistry Experiment | University of Waterloo [uwaterloo.ca]

- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 6. researchgate.net [researchgate.net]

- 7. repository.library.noaa.gov [repository.library.noaa.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural and Anthropogenic Sources of Stratospheric Chlorine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the origins of stratospheric chlorine nitrate (B79036) (ClONO₂), a critical reservoir species in the chemical processes that govern stratospheric ozone. Understanding the distinct contributions from natural and human-made sources is fundamental to atmospheric chemistry and informs international environmental policy. While seemingly distant, the underlying principles of atmospheric chemistry, reaction kinetics, and advanced analytical measurement are highly relevant to professionals in the pharmaceutical and life sciences sectors, offering parallels to drug stability, degradation pathways, and the impact of environmental factors on human health.

Introduction to Stratospheric Chlorine Nitrate (ClONO₂)

This compound is a key atmospheric compound that acts as a temporary reservoir for both reactive chlorine (ClOx) and nitrogen (NOx) radicals in the stratosphere.[1][2] Its formation and destruction are central to the catalytic cycles that deplete the ozone layer. ClONO₂ itself does not directly destroy ozone; however, it sequesters chlorine in a less reactive form, moderating the ozone depletion process. Through heterogeneous reactions, particularly on the surface of polar stratospheric clouds, ClONO₂ can release highly reactive chlorine, leading to significant seasonal ozone loss, most notably the Antarctic ozone hole.[1][3]

The formation of this compound primarily occurs through the three-body reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO₂):[1][2]

ClO + NO₂ + M → ClONO₂ + M

Here, 'M' is a third body, typically N₂ or O₂, which stabilizes the newly formed ClONO₂ molecule. The precursors, ClO and NO₂, originate from the breakdown of various source gases that are transported into the stratosphere. The critical distinction lies in the origin of these source gases: they can be either naturally occurring or of anthropogenic origin.

Sources of Stratospheric Chlorine

The vast majority of chlorine in the stratosphere is the result of human activities.[4] Before industrialization, the stratospheric chlorine concentration was dominated by natural sources, primarily methyl chloride.[5][6][7] However, the widespread use of synthetic halogenated compounds in the 20th century dramatically increased the stratospheric chlorine load.[4][8][9]

Human-made compounds are the dominant source of the chlorine that leads to the formation of stratospheric ClONO₂. These substances are typically very stable in the lower atmosphere (troposphere), allowing them to persist and be transported up to the stratosphere.[10][11] Once in the stratosphere, they are broken down by intense solar ultraviolet (UV) radiation, releasing chlorine atoms.[8][9][11][12]

Key anthropogenic sources include:

-

Chlorofluorocarbons (CFCs): Historically used as refrigerants, aerosol propellants, and blowing agents, CFCs (e.g., CFC-11, CFC-12) were the largest contributors to the increase in stratospheric chlorine.[10][11][12][13] They are exceptionally stable and have long atmospheric lifetimes.[10]

-

Carbon Tetrachloride (CCl₄): Used in the production of CFCs and as a solvent, CCl₄ is another major anthropogenic source of stratospheric chlorine.[4][9]

-

Hydrochlorofluorocarbons (HCFCs): Developed as transitional replacements for CFCs, HCFCs are less stable and have shorter atmospheric lifetimes.[11][13][14] While a significant portion breaks down in the troposphere, some still reaches the stratosphere and contributes to the chlorine budget.[13][14]

-

Methyl Chloroform (B151607) (CH₃CCl₃): An industrial solvent, its emissions have been drastically reduced under the Montreal Protocol.[15]

-